4-Chloro-2-iodo-5-methylphenol
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Overview
Description
4-Chloro-2-iodo-5-methylphenol is an organic compound with the molecular formula C7H6ClIO It is a halogenated phenol derivative, characterized by the presence of chlorine, iodine, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-iodo-5-methylphenol can be synthesized through a multi-step process involving halogenation and methylation reactions. One common method involves the iodination of 2-methylphenol (o-cresol) in the presence of sodium hypochlorite and sodium iodide in aqueous alcohol solvents . The reaction conditions typically include:
Temperature: Ambient temperature
Solvents: Aqueous alcohol
Reagents: Sodium hypochlorite, sodium iodide
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-5-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted phenols.
Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.
Reduction Reactions: Formation of dehalogenated phenols.
Scientific Research Applications
4-Chloro-2-iodo-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-5-methylphenol involves its interaction with biological molecules and cellular pathways. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The halogen atoms may also interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the iodine atom.
4-Iodo-2-methylphenol: Similar structure but lacks the chlorine atom.
2-Chloro-5-methylphenol: Similar structure but with different positions of the halogen and methyl groups.
Uniqueness
4-Chloro-2-iodo-5-methylphenol is unique due to the presence of both chlorine and iodine atoms on the phenol ring. This dual halogenation imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-2-iodo-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUIKUBMUSAQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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